6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the pyrazolopyrimidine moiety. Common reagents and catalysts used in these reactions include:
Starting Materials: Pyridazine derivatives, fluorobenzene derivatives, pyrazolopyrimidine derivatives.
Reagents: Organometallic reagents, halogenating agents, coupling agents.
Catalysts: Palladium catalysts, copper catalysts.
Conditions: Reflux, inert atmosphere, specific solvents like DMF or DMSO.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one
- 6-(4-Methylphenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one
Uniqueness
6-(4-Fluorophenyl)-2-[2-({5-methylpyrazolo[1,5-a]pyrimidin-7-yl}amino)ethyl]-2,3-dihydropyridazin-3-one is unique due to the presence of the fluorophenyl group, which may enhance its biological activity and stability compared to similar compounds
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O/c1-13-12-18(26-17(23-13)8-9-22-26)21-10-11-25-19(27)7-6-16(24-25)14-2-4-15(20)5-3-14/h2-9,12,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKOVZQHGNHDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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